3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid
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Overview
Description
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is a complex organic compound with the molecular formula C11H13NO4S This compound is characterized by the presence of a cyclohexyl group, a thiazinan ring, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid involves multiple steps, typically starting with the preparation of the thiazinan ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid can be compared with other similar compounds, such as:
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid: Similar structure but lacks the cyclohexyl group.
Cyclohexylpropanoic acid: Similar structure but lacks the thiazinan ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-cyclohexyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h11-12H,1-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCAQTYMNXCILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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